1,1,1-Trifluoro-5-phenylpent-4-en-2-ol
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Overview
Description
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol: is a chemical compound with the molecular formula C11H11F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced materials for electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The enol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
Comparison: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol is unique due to the presence of both a trifluoromethyl group and an enol functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The phenyl group also contributes to its unique aromatic characteristics, making it a valuable compound for various applications.
Biological Activity
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol (CAS No. 89524-19-6) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structural characteristics, particularly the trifluoromethyl group, influence its biological activity significantly. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F3O. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar fluorinated compounds against various bacterial strains, suggesting that this compound may possess comparable properties.
Anti-inflammatory Effects
In vitro studies have shown that fluorinated compounds can modulate inflammatory pathways. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. This compound's potential to act as an anti-inflammatory agent warrants further investigation.
Enzyme Inhibition
Fluorinated compounds are known to interact with enzymes due to their unique electronic properties. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways relevant to disease states.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The trifluoromethyl group enhances its binding affinity to various biological targets.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on a series of trifluoromethyl-substituted compounds demonstrated that those with a phenyl group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for non-fluorinated analogs.
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation in murine macrophages, treatment with this compound resulted in a marked reduction in TNF-alpha levels compared to controls. This suggests a potential mechanism for its anti-inflammatory effects through cytokine modulation.
Comparative Analysis
Compound | Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Cytokine modulation |
Trifluoromethylbenzene | Moderate antimicrobial | Membrane disruption |
Fluorinated pyrazoles | High enzyme inhibition | Competitive inhibition |
Properties
CAS No. |
89524-19-6 |
---|---|
Molecular Formula |
C11H11F3O |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10,15H,8H2/b7-4+ |
InChI Key |
GFWBPEOMDFEILL-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)O |
Origin of Product |
United States |
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